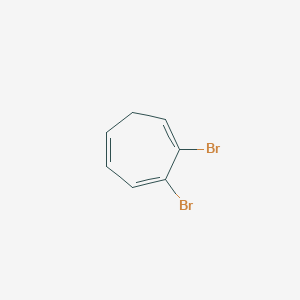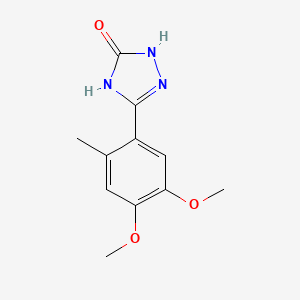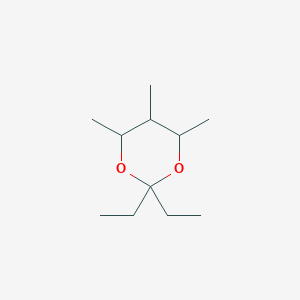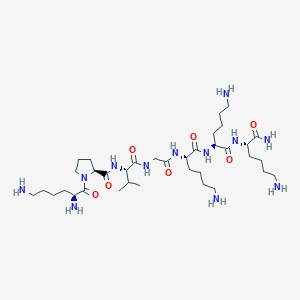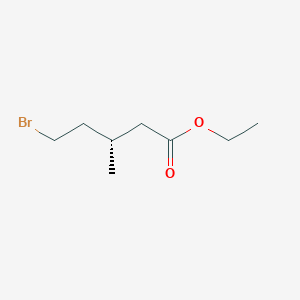
Ethyl (3S)-5-bromo-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3S)-5-bromo-3-methylpentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl group attached to the ester functional group, along with a bromine atom and a methyl group on the pentanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3S)-5-bromo-3-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 5-bromo-3-methylpentanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination of ethyl 3-methylpentanoate using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction introduces the bromine atom at the desired position on the pentanoate chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-5-bromo-3-methylpentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Reduction: 5-bromo-3-methylpentanol.
Oxidation: 5-bromo-3-methylpentanoic acid.
Scientific Research Applications
Ethyl (3S)-5-bromo-3-methylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of potential drug candidates with therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl (3S)-5-bromo-3-methylpentanoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the methyl group is transformed into a carboxylic acid through the addition of oxygen atoms.
Comparison with Similar Compounds
Ethyl (3S)-5-bromo-3-methylpentanoate can be compared with other similar compounds such as:
Ethyl 3-methylpentanoate: Lacks the bromine atom, resulting in different reactivity and applications.
Ethyl 5-bromo-3-methylhexanoate: Has an additional carbon atom in the chain, affecting its physical and chemical properties.
Mthis compound: The ethyl group is replaced by a methyl group, leading to variations in boiling point and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
61898-57-5 |
|---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
ethyl (3S)-5-bromo-3-methylpentanoate |
InChI |
InChI=1S/C8H15BrO2/c1-3-11-8(10)6-7(2)4-5-9/h7H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
DCGSHLAEZINLEB-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C)CCBr |
Canonical SMILES |
CCOC(=O)CC(C)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro[(trimethylgermyl)methyl]mercury](/img/structure/B14558359.png)
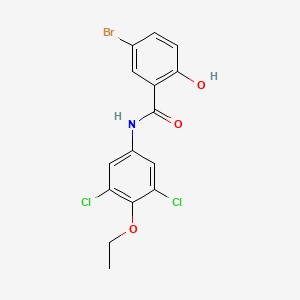
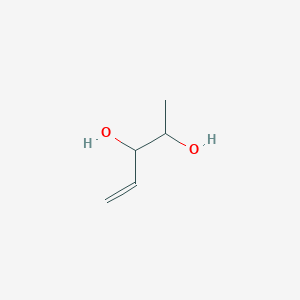
![6-[(4-Chlorophenoxy)methyl]-4-(3-methoxyphenyl)morpholin-2-one](/img/structure/B14558387.png)
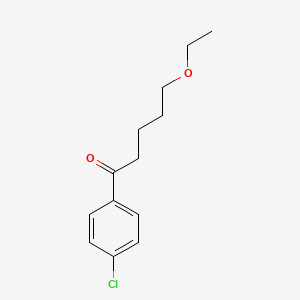
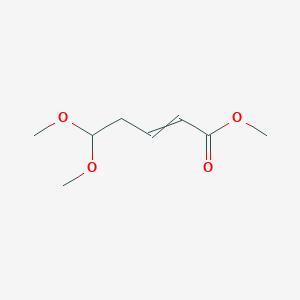
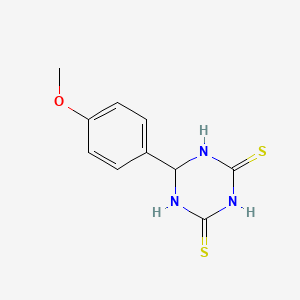
![4-(Benzenesulfonyl)-2-[(3-methylphenyl)sulfanyl]thiophene](/img/structure/B14558401.png)
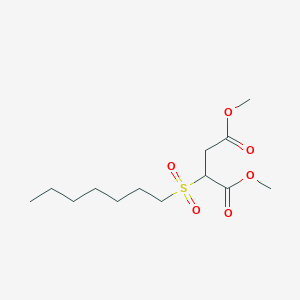
![N-[(2-Methylphenyl)carbamothioyl]-N-phenylmethanehydrazonamide](/img/structure/B14558413.png)
